molecular formula C12H19N B1323186 2,4,6-trimethyl-N-propylaniline CAS No. 356532-68-8

2,4,6-trimethyl-N-propylaniline

Cat. No.: B1323186
CAS No.: 356532-68-8
M. Wt: 177.29 g/mol
InChI Key: IXYNECJLLRUEFZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-propylaniline is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups at positions 2, 4, and 6, and the amino group is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-propylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) followed by a Clemmensen reduction to introduce the propyl group. The nitration of mesitylene can also be performed, followed by reduction of the nitro group to an amine and subsequent alkylation to introduce the propyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,4,6-Trimethyl-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers. The methyl groups on the benzene ring can influence the reactivity and orientation of the compound in chemical reactions. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Similar structure but lacks the propyl group.

    N-Propylaniline: Similar structure but lacks the methyl groups on the benzene ring.

    2,4,6-Trimethyl-N-ethylamine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

2,4,6-Trimethyl-N-propylaniline is unique due to the presence of both the propyl group and the three methyl groups on the benzene ring

Properties

IUPAC Name

2,4,6-trimethyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-5-6-13-12-10(3)7-9(2)8-11(12)4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNECJLLRUEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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